![molecular formula C55H91NO5 B12902967 3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole CAS No. 142967-38-2](/img/structure/B12902967.png)
3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of two decyloxy-substituted phenyl groups at the 3 and 5 positions of the isoxazole ring. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of terminal alkynes with nitrile oxides. This reaction can be catalyzed by copper (I) acetylides, leading to the formation of isoxazole rings . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production of 3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole typically involves scalable and solvent-free synthesis methods. For instance, the use of ball-milling conditions with a recyclable copper/aluminum oxide nanocomposite catalyst allows for the efficient production of 3,5-isoxazoles in moderate to excellent yields .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or the isoxazole ring.
Scientific Research Applications
3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π–π stacking interactions, which are crucial for its biological activity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(3,5-bis(methoxy)phenyl)isoxazole
- 3,5-Bis(3,5-bis(ethoxy)phenyl)isoxazole
- 3,5-Bis(3,5-bis(butyloxy)phenyl)isoxazole
Uniqueness
3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole is unique due to the presence of long decyloxy chains, which can influence its solubility, stability, and biological activity. The length of the alkyl chains can affect the compound’s interaction with biological membranes and its overall pharmacokinetic properties.
Properties
CAS No. |
142967-38-2 |
|---|---|
Molecular Formula |
C55H91NO5 |
Molecular Weight |
846.3 g/mol |
IUPAC Name |
3,5-bis(3,5-didecoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C55H91NO5/c1-5-9-13-17-21-25-29-33-37-57-50-41-48(42-51(45-50)58-38-34-30-26-22-18-14-10-6-2)54-47-55(61-56-54)49-43-52(59-39-35-31-27-23-19-15-11-7-3)46-53(44-49)60-40-36-32-28-24-20-16-12-8-4/h41-47H,5-40H2,1-4H3 |
InChI Key |
YMWVOSDNIPOFAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1)C2=CC(=NO2)C3=CC(=CC(=C3)OCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


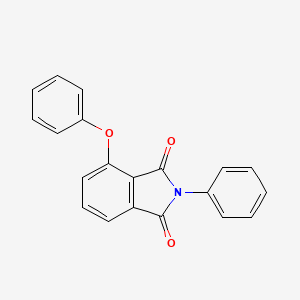

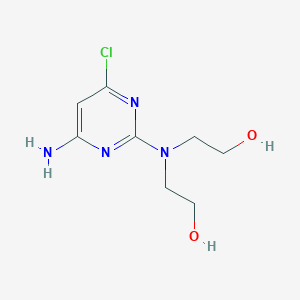

![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)
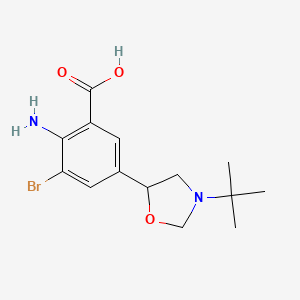
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)
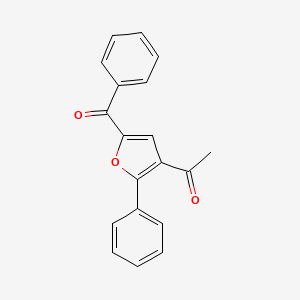
![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)
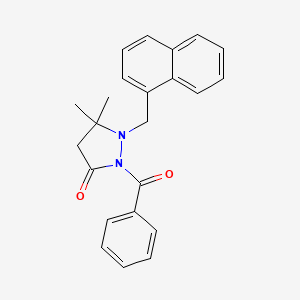

![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
